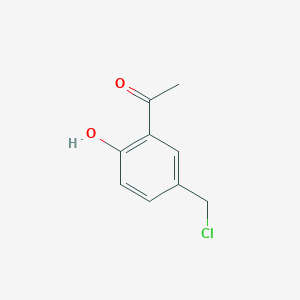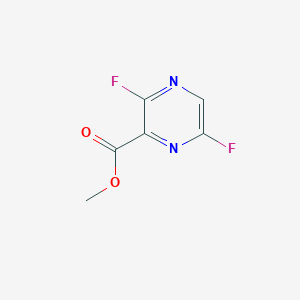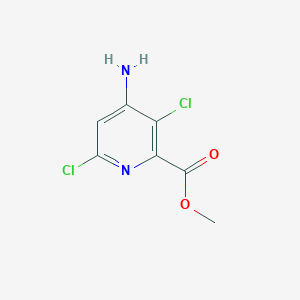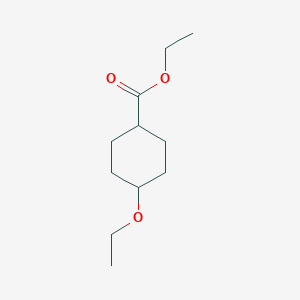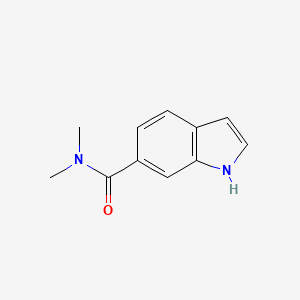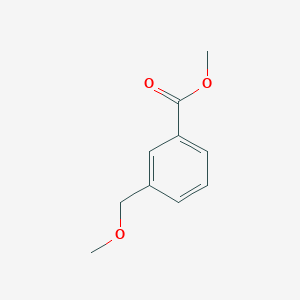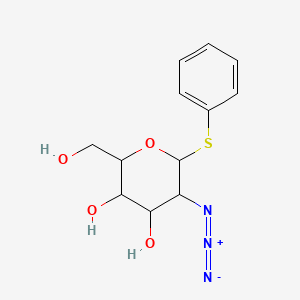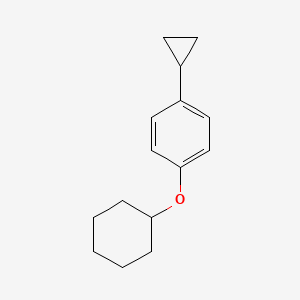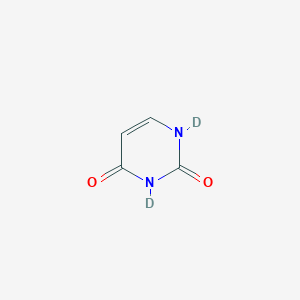
Uracil-1,3-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil-1,3-D2 is a deuterated derivative of pyrimidine-2,4-dione, where two hydrogen atoms are replaced by deuterium. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of deuterium can influence the compound’s chemical properties, making it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Uracil-1,3-D2 can be synthesized through several methods. One common approach involves the deuteration of pyrimidine-2,4-dione using deuterium gas or deuterated reagents. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of deuterated solvents and reagents is crucial to achieve high levels of deuterium incorporation.
Analyse Des Réactions Chimiques
Types of Reactions: Uracil-1,3-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated pyrimidine derivatives.
Reduction: Reduction reactions can yield deuterated dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various deuterated pyrimidine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Uracil-1,3-D2 has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace biochemical pathways.
Industry: Used in the production of deuterated materials for various technological applications.
Mécanisme D'action
The mechanism by which Uracil-1,3-D2 exerts its effects depends on its specific application. In medicinal chemistry, the incorporation of deuterium can slow down the metabolic degradation of drugs, leading to prolonged activity. The molecular targets and pathways involved vary depending on the specific deuterated compound being studied.
Comparaison Avec Des Composés Similaires
1,3-Dimethylpyrimidine-2,4-dione: A methylated derivative with different chemical properties.
1,3-Diphenylpyrimidine-2,4-dione: A phenyl-substituted derivative with potential antitumor activity.
Pyrano[2,3-d]pyrimidine-2,4-dione: A fused ring system with unique biological activities.
Uniqueness: Uracil-1,3-D2 is unique due to the presence of deuterium, which can significantly alter its chemical and physical properties. This makes it a valuable compound for studying isotope effects and developing deuterated drugs with improved properties.
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
114.1 g/mol |
Nom IUPAC |
1,3-dideuteriopyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i/hD2 |
Clé InChI |
ISAKRJDGNUQOIC-ZSJDYOACSA-N |
SMILES |
C1=CNC(=O)NC1=O |
SMILES isomérique |
[2H]N1C=CC(=O)N(C1=O)[2H] |
SMILES canonique |
C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)
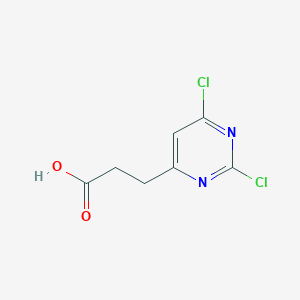
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
